molecular formula C21H26BrNO4 B3000603 Methylnaltrexone D3 (Bromide)

Methylnaltrexone D3 (Bromide)

Cat. No.: B3000603
M. Wt: 439.4 g/mol
InChI Key: IFGIYSGOEZJNBE-NJKPUNJJSA-N
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Preparation Methods

  • Methylnaltrexone D3 (Bromide) can be synthesized through various routes, but one common method involves modifying naltrexone, a related compound.
  • Industrial production methods typically involve chemical synthesis under controlled conditions.
  • Chemical Reactions Analysis

    • Methylnaltrexone D3 (Bromide) may undergo reactions such as substitution, oxidation, or reduction.
    • Common reagents include bromine, methanol, and other organic solvents.
    • Major products formed during these reactions include the brominated derivatives of naltrexone.
  • Scientific Research Applications

  • Mechanism of Action

    • Methylnaltrexone D3 (Bromide) acts as a peripheral μ-opioid receptor antagonist.
    • By binding to these receptors in the gastrointestinal tract, it reverses constipation caused by opioid drugs without affecting central pain relief or inducing withdrawals.
  • Comparison with Similar Compounds

    • Methylnaltrexone D3 (Bromide) stands out due to its specific peripheral action, distinguishing it from centrally acting opioids.
    • Similar compounds include naltrexone and naloxone, which also interact with opioid receptors but have different effects.

    Properties

    IUPAC Name

    (4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-(trideuteriomethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H25NO4.BrH/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22?;/m1./s1/i1D3;
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IFGIYSGOEZJNBE-NJKPUNJJSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C([2H])([2H])[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H26BrNO4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    439.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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